4-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring, a trifluoromethylphenyl group, and a pyridinylpiperazine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Pyridinylpiperazine Moiety: This is usually done through nucleophilic substitution reactions where the piperazine ring is introduced to the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidinone rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyridinylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The trifluoromethylphenyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
- 4-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one
- 4-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-1-[3-(chloromethyl)phenyl]pyrrolidin-2-one
Uniqueness: The presence of the trifluoromethyl group in 4-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one distinguishes it from similar compounds. This group can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Properties
IUPAC Name |
4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c22-21(23,24)16-4-3-5-17(13-16)28-14-15(12-19(28)29)20(30)27-10-8-26(9-11-27)18-6-1-2-7-25-18/h1-7,13,15H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEAMONBQCFPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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